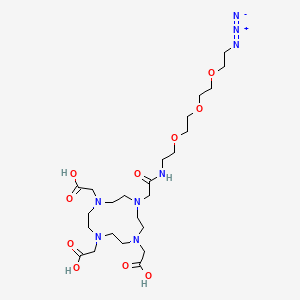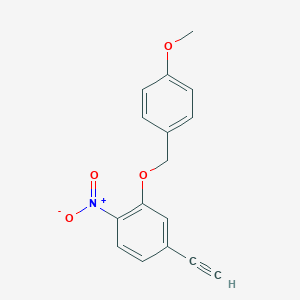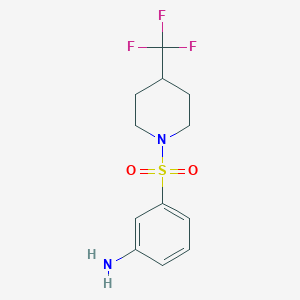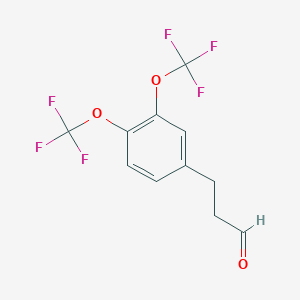
(3,4-Bis(trifluoromethoxy)phenyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Bis(trifluoromethoxy)phenyl)propanal is an organic compound with the molecular formula C11H8F6O3 and a molecular weight of 302.17 g/mol It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanal group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Bis(trifluoromethoxy)phenyl)propanal typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the addition of a propanal group. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with trifluoromethanesulfonic anhydride to form the corresponding trifluoromethoxy derivative. This intermediate is then subjected to a Grignard reaction with propanal to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
(3,4-Bis(trifluoromethoxy)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: (3,4-Bis(trifluoromethoxy)phenyl)propanoic acid.
Reduction: (3,4-Bis(trifluoromethoxy)phenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3,4-Bis(trifluoromethoxy)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,4-Bis(trifluoromethoxy)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
類似化合物との比較
Similar Compounds
(3,4-Dimethoxyphenyl)propanal: Similar structure but with methoxy groups instead of trifluoromethoxy groups.
(3,4-Difluorophenyl)propanal: Similar structure but with fluorine atoms instead of trifluoromethoxy groups.
Uniqueness
(3,4-Bis(trifluoromethoxy)phenyl)propanal is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications .
特性
分子式 |
C11H8F6O3 |
|---|---|
分子量 |
302.17 g/mol |
IUPAC名 |
3-[3,4-bis(trifluoromethoxy)phenyl]propanal |
InChI |
InChI=1S/C11H8F6O3/c12-10(13,14)19-8-4-3-7(2-1-5-18)6-9(8)20-11(15,16)17/h3-6H,1-2H2 |
InChIキー |
PZYDEHKREXPOJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCC=O)OC(F)(F)F)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


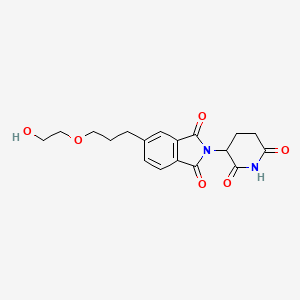
![2,5-dioxopyrrolidin-1-yl (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate](/img/structure/B14772775.png)
![2,3,4-Trifluoro-alpha-[[[(1S)-2-hydroxy-1-Methylethyl]aMino]Methylene]-beta-oxo-benzenepropanoic Acid Ethyl Ester](/img/structure/B14772782.png)
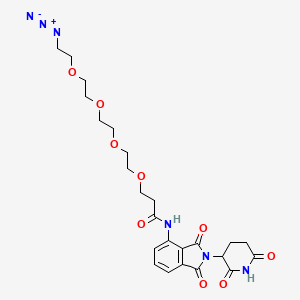
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14772797.png)


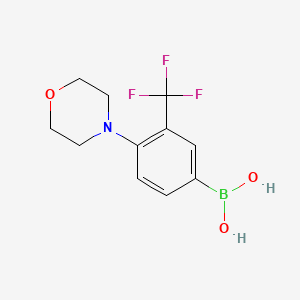
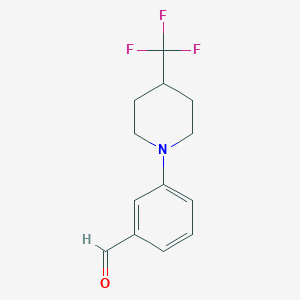
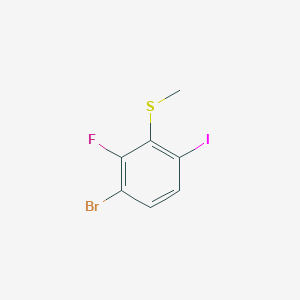
![2-amino-N-[(4-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14772853.png)
